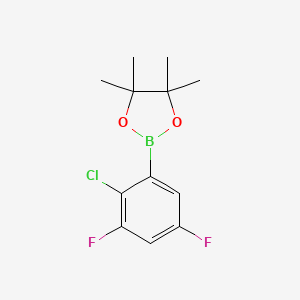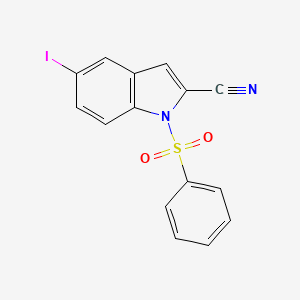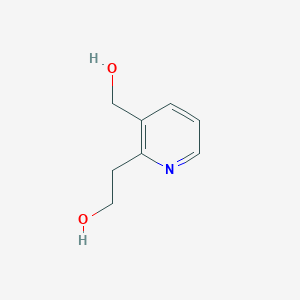
4-Quinazolinamine, N-(3-chloro-2-fluorophenyl)-7-fluoro-6-nitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Quinazolinamine, N-(3-chloro-2-fluorophenyl)-7-fluoro-6-nitro-: is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This particular compound is characterized by the presence of chloro, fluoro, and nitro substituents on the quinazoline ring, which can significantly influence its chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Quinazolinamine, N-(3-chloro-2-fluorophenyl)-7-fluoro-6-nitro- typically involves multiple steps, starting from readily available starting materials. One common approach is the nucleophilic aromatic substitution reaction, where a suitable quinazoline derivative is reacted with a nucleophile under specific conditions to introduce the desired substituents.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
化学反应分析
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction reactions to form amino derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed:
Amino derivatives: from the reduction of the nitro group.
Substituted quinazolines: from nucleophilic substitution reactions.
科学研究应用
Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique substituents make it a valuable building block for creating molecules with specific biological activities.
Biology: In biological research, this compound can be used to study the effects of quinazoline derivatives on cellular processes. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Medicine: Due to its potential biological activities, this compound is investigated for its therapeutic properties. It may exhibit anti-cancer, anti-inflammatory, or antimicrobial activities, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in materials science and nanotechnology.
作用机制
The mechanism of action of 4-Quinazolinamine, N-(3-chloro-2-fluorophenyl)-7-fluoro-6-nitro- involves its interaction with specific molecular targets in the body. These targets can include enzymes, receptors, and other proteins that play a role in various biological processes. The compound’s substituents can influence its binding affinity and selectivity, leading to specific biological effects.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.
Receptors: It may bind to receptors on the cell surface, modulating signal transduction pathways.
Proteins: The compound can interact with proteins involved in cell cycle regulation, apoptosis, and other cellular functions.
相似化合物的比较
- 4-Quinazolinamine, N-(3-chloro-2-fluorophenyl)-7-methoxy-6-nitro-
- 4-Quinazolinamine, N-(3-chloro-2-fluorophenyl)-6-(3-chloropropoxy)-7-methoxy-
Comparison:
- Substituents: The presence of different substituents (e.g., methoxy, chloropropoxy) can significantly alter the compound’s chemical and biological properties.
- Biological Activity: Variations in substituents can lead to differences in binding affinity, selectivity, and overall biological activity.
- Chemical Properties: Changes in substituents can affect the compound’s solubility, stability, and reactivity.
属性
CAS 编号 |
936558-43-9 |
|---|---|
分子式 |
C14H7ClF2N4O2 |
分子量 |
336.68 g/mol |
IUPAC 名称 |
N-(3-chloro-2-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine |
InChI |
InChI=1S/C14H7ClF2N4O2/c15-8-2-1-3-10(13(8)17)20-14-7-4-12(21(22)23)9(16)5-11(7)18-6-19-14/h1-6H,(H,18,19,20) |
InChI 键 |
IQAPIVVBQOMPON-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)F)NC2=NC=NC3=CC(=C(C=C32)[N+](=O)[O-])F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


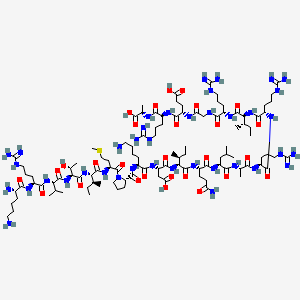
![5-Bromothieno[2,3-d]thiazol-2-amine](/img/structure/B13913730.png)
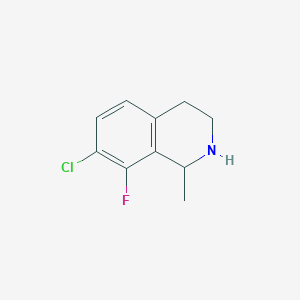
![Tert-butyl (1S,4R)-4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13913745.png)

![(E)-but-2-enedioic acid;carbonic acid;9-[(2R)-2-[(5-methyl-2-oxo-5-propan-2-yl-1,3,2lambda5-dioxaphosphepan-2-yl)methoxy]propyl]purin-6-amine](/img/structure/B13913755.png)
![1-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13913759.png)
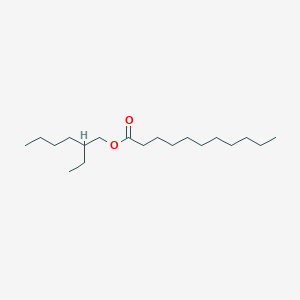
![5-methoxy-N,N-dimethyl-6-[[4-(methylsulfonimidoyl)phenyl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13913767.png)


